molecular formula C18H16N2O4S B2770161 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}urea CAS No. 2034568-19-7

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}urea

Cat. No.: B2770161
CAS No.: 2034568-19-7
M. Wt: 356.4
InChI Key: ZICQKOVPDJGWPQ-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}urea is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzodioxole moiety, a furan ring, and a thiophene group. Its molecular formula is C17H18N2O5C_{17}H_{18}N_2O_5, and it possesses various functional groups that contribute to its biological properties.

Key Structural Features

FeatureDescription
Benzodioxole RingProvides antioxidant properties
Furan RingImparts potential anti-inflammatory effects
Thiophene GroupMay enhance interaction with biological targets

Anticancer Properties

Research has indicated that derivatives of benzodioxole and furan compounds exhibit significant anticancer activity. In a study involving various analogs, compounds similar to This compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Case Study: Cytotoxicity Evaluation

In one notable study, the cytotoxic effects were evaluated on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 12 µM, indicating potent activity. The study also highlighted that the compound's efficacy was enhanced when combined with traditional chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that benzodioxole derivatives may possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of This compound revealed activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptors associated with inflammation and immune responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
NeuroprotectiveReduces oxidative stress
AntimicrobialActive against Gram-positive bacteria

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-18(20-13-1-3-15-16(9-13)24-11-23-15)19-7-5-14-2-4-17(25-14)12-6-8-22-10-12/h1-4,6,8-10H,5,7,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICQKOVPDJGWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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